8-Bromoimidazo[1,5-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
8-bromoimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-10-7(11)9/h1-4H,(H2,9,10) |
InChI Key |
CIAIRGCECXGXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N)C(=C1)Br |
Origin of Product |
United States |
Chemical Reactivity and Advanced Functionalization of 8 Bromoimidazo 1,5 a Pyridin 3 Amine
Transformations Involving the C-Br Bond at Position 8
The bromine atom at the 8-position of the imidazo[1,5-a]pyridine (B1214698) ring system is a key handle for introducing molecular complexity. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and reductive debromination.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for C-C Bond Formation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mit.edu The Suzuki-Miyaura coupling, in particular, has been effectively utilized for the arylation and heteroarylation of related heterocyclic systems. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with a halide in the presence of a palladium catalyst and a base. libretexts.org
In the context of bromo-substituted nitrogen-rich heterocycles, the choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions like debromination. nih.govnih.gov For instance, the use of bulky electron-rich phosphine (B1218219) ligands such as XPhos and SPhos has been shown to be effective in the Suzuki-Miyaura coupling of challenging substrates. nih.gov These ligands facilitate the oxidative addition of the palladium(0) species to the C-Br bond, a key step in the catalytic cycle. nih.gov
While specific studies on 8-Bromoimidazo[1,5-a]pyridin-3-amine are not extensively detailed in the provided search results, the general principles of Suzuki-Miyaura coupling on similar bromo-substituted azaheterocycles are well-established. researchgate.net The reaction conditions typically involve a palladium source like Pd(OAc)₂, a phosphine ligand, a base such as K₃PO₄ or Cs₂CO₃, and a solvent system like dioxane/water. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Azaheterocycles
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ / Phosphine Ligand (e.g., XPhos, SPhos) | nih.gov |
| Base | K₃PO₄, Cs₂CO₃ | nih.govnih.gov |
| Solvent | Dioxane/H₂O | nih.gov |
| Boronic Acid | Aryl or Heteroaryl Boronic Acids | libretexts.orgnih.gov |
The successful application of these methods to this compound would allow for the synthesis of a wide array of 8-aryl and 8-heteroaryl derivatives, significantly expanding the chemical space accessible from this starting material.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA) offers another avenue for functionalizing the 8-position of the imidazo[1,5-a]pyridine core. In this reaction, the bromine atom acts as a leaving group and is displaced by a nucleophile. youtube.com The reactivity of the substrate in SNA reactions is influenced by the electron-withdrawing nature of the heterocyclic ring system, which helps to stabilize the intermediate Meisenheimer complex. youtube.com
For halopyridines and related heterocycles, SNA reactions are a common method for introducing new substituents. youtube.com The reaction often requires elevated temperatures to proceed at a reasonable rate due to the initial disruption of aromaticity. youtube.com A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates.
While the search results provide general information on SNA reactions of halopyridines and other heterocycles, specific examples involving this compound are not explicitly detailed. youtube.comnih.gov However, the principles suggest that this compound should be susceptible to nucleophilic attack at the C-8 position, particularly with strong nucleophiles and under appropriate reaction conditions.
Reductive Debromination Studies
Reductive debromination is a process that replaces the bromine atom with a hydrogen atom. This transformation can be desirable to access the parent imidazo[1,5-a]pyridin-3-amine (B1525934) scaffold or as a side reaction to be minimized during other transformations.
Debromination can occur under various conditions, including catalytic hydrogenation or as a competing pathway in palladium-catalyzed cross-coupling reactions, especially when the desired coupling is slow. nih.gov For instance, in some Suzuki-Miyaura reactions, if the catalytic system is not optimized, the starting bromide can be consumed through a debromination pathway, reducing the yield of the desired cross-coupled product. nih.gov Careful selection of the palladium catalyst, ligand, and reaction conditions is therefore critical to control the outcome.
Reactions of the Amino Group at Position 3
The amino group at the C-3 position is a versatile functional handle, readily undergoing reactions such as acylation and alkylation to afford a variety of derivatives.
Acylation and Amide Bond Formation
The primary amino group of this compound is expected to react readily with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This is a fundamental transformation in organic synthesis and is widely used to introduce a diverse range of substituents.
The synthesis of N-(pyridin-2-yl)amides from 2-aminopyridines and α-bromoketones has been reported, showcasing the reactivity of the amino group on a pyridine-like ring system. rsc.org While this is a different scaffold, the underlying principle of nucleophilic attack by the amino group on an electrophilic carbonyl carbon is directly applicable. The reaction would likely proceed under standard acylation conditions, often in the presence of a base to neutralize the acid byproduct.
Alkylation Reactions of the Amine
The amino group at position 3 can also be alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction introduces alkyl groups onto the nitrogen atom, leading to secondary and potentially tertiary amines. The nucleophilicity of the amino group drives this transformation.
The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. The resulting alkylated amines can exhibit different biological and physicochemical properties compared to the primary amine precursor.
Derivatization via Diazotization
The primary amino group at the C3 position of this compound is a key functional handle for derivatization through diazotization. This classic transformation involves treating the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting diazonium salt is a highly valuable and versatile intermediate.
Although direct literature on the diazotization of this specific molecule is not prevalent, the reactivity is inferred from the well-established chemistry of 3-aminoimidazo[1,2-a]pyridines and other aromatic amines. nih.gov The 3-aminoimidazo[1,2-a]pyridine scaffold is known to be a valuable intermediate for further functionalization. nih.gov The generated 8-bromoimidazo[1,5-a]pyridin-3-yl diazonium salt can undergo a variety of subsequent reactions to introduce a wide array of functional groups, thereby accessing a broad chemical space.
Key transformations of the diazonium intermediate include:
Sandmeyer Reactions: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the replacement of the diazonium group with chloro, bromo, and cyano functionalities, respectively.
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom.
Hydrolysis: Heating the diazonium salt in an aqueous acidic solution yields the corresponding 3-hydroxy derivative.
Gomberg-Bachmann Reaction: Coupling with aromatic compounds under basic conditions can form biaryl structures.
These potential transformations highlight the utility of the C3-amino group as a synthetic linchpin for creating a library of substituted imidazo[1,5-a]pyridines.
Electrophilic and Nucleophilic Reactivity on the Imidazo[1,5-a]pyridine Ring System
The reactivity of the fused heterocyclic ring is dictated by the inherent electronic properties of the imidazo[1,5-a]pyridine system and modulated by the bromo and amino substituents.
Site-Selective C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. For the imidazo[1,5-a]pyridine system, research has demonstrated a pronounced preference for functionalization at the C1 position. nih.govnih.gov This position is the most electron-rich and sterically accessible carbon in the imidazole (B134444) portion of the ring system, making it highly susceptible to electrophilic attack.
A notable example is the metal-free methylene (B1212753) insertion reaction, which uses formaldehyde (B43269) as both a reagent and solvent to bridge two imidazo[1,5-a]pyridine molecules at their C1 positions. nih.govacs.org This C(sp²)–H functionalization proceeds efficiently to form bis-imidazo[1,5-a]pyridinyl-methane derivatives. nih.govnih.gov This strategy has been successfully extended to other aldehydes. acs.org
While these studies were not performed on 8-bromo-3-amino substituted variants, the fundamental reactivity of the C1 position is expected to be preserved, if not enhanced. The strong electron-donating amino group at C3 would further increase the nucleophilicity of the C1 position, potentially accelerating the rate of C-H functionalization.
Table 1: Examples of Site-Selective C-H Functionalization on the Imidazo[1,5-a]pyridine Core
| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Methylene Insertion | C1 | Formaldehyde (37% in water), room temperature | Bis(imidazo[1,5-a]pyridin-1-yl)methanes | nih.gov |
| Aldehyde Condensation | C1 | Aromatic/heteroaromatic aldehydes, EtOH | Aryl/heteroaryl-bridged bis-imidazo[1,5-a]pyridines | acs.org |
| Three-Component Coupling | C1 | Picolinaldehydes, amines, formaldehyde | Imidazo[1,5-a]pyridinium ions | organic-chemistry.org |
Influence of Bromo and Amino Substituents on Ring Reactivity
The electronic character of the this compound is a product of the interplay between its two key substituents.
Amino Group (-NH₂ at C3): This is a powerful electron-donating group (EDG) through resonance (+R effect). It significantly increases the electron density of the imidazole ring, particularly activating the C1 and, to a lesser extent, the rest of the heterocyclic system towards electrophilic attack. Its presence is crucial for the high nucleophilicity observed at the C1 position.
Bromo Group (-Br at C8): This substituent exhibits a dual electronic nature. It is electron-withdrawing through induction (-I effect) due to its electronegativity, which deactivates the pyridine (B92270) ring towards electrophilic substitution. Simultaneously, it acts as a weak electron-donating group through resonance (+R effect) via its lone pairs. In the context of electrophilic aromatic substitution, the deactivating inductive effect generally dominates. However, the bromo-substituent can also serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a pathway for further functionalization. Studies on related 8-iodoimidazo[1,2-a]pyridines have shown that the halogen at this position remains intact during certain reactions, allowing for subsequent modifications. mdpi.com
The combined effect is an electron-rich imidazole ring poised for electrophilic substitution and C-H functionalization at C1, and a somewhat electron-deficient pyridine ring where the C8-bromo bond can be utilized in transition-metal-catalyzed cross-coupling reactions. Theoretical studies on substituted imidazopyridine derivatives confirm that electron-donating groups significantly influence the molecule's electronic properties. acs.org
Redox Chemistry of the Imidazo[1,5-a]pyridine Framework
The redox behavior of this compound is another facet of its chemical versatility, offering pathways for structural modification through oxidation and reduction reactions.
Oxidation Reactions
The imidazo[1,5-a]pyridine core, particularly when activated by an amino group, is susceptible to oxidation. Several oxidative transformations have been documented for the related imidazo[1,2-a]pyridine (B132010) scaffold, providing insight into potential reaction pathways.
N-Oxidation: The pyridine nitrogen (N5) is a potential site for oxidation, leading to the formation of an N-oxide. This transformation can alter the electronic properties of the ring system and open up new avenues for functionalization.
Aerobic Oxidative Cyclization: Copper-catalyzed aerobic oxidation is a common method for synthesizing imidazopyridine systems, indicating the framework's stability under certain oxidative conditions while enabling C-N bond formation. organic-chemistry.orgorganic-chemistry.org In the case of this compound, oxidative conditions could potentially lead to intermolecular coupling reactions, depending on the reagents and conditions employed.
Gold-Catalyzed Redox Synthesis: Methodologies involving gold catalysis and pyridine N-oxides have been developed for the synthesis of imidazo[1,2-a]pyridines, showcasing the involvement of redox processes in the formation of the heterocyclic core. nih.govnih.gov
Reduction Reactions
Reduction reactions offer complementary strategies for modifying the this compound structure.
Hydrodebromination: The bromo substituent at the C8 position can be selectively removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or by using other reducing agents. This hydrodebromination would yield imidazo[1,5-a]pyridin-3-amine, providing access to the parent amine of this particular series.
Ring Hydrogenation: Under more forcing conditions (e.g., high pressure and temperature with catalysts like rhodium or ruthenium), the pyridine portion of the fused ring system could be reduced to a tetrahydropyridine (B1245486) derivative. The imidazole ring is generally more resistant to catalytic hydrogenation. This selective reduction would significantly alter the planarity and electronic nature of the molecule.
Reduction of Nitro Intermediates: Should the amino group be converted to a nitro group via oxidation, the subsequent reduction back to an amine is a standard and high-yielding transformation, often employed as a protecting group strategy or to introduce isotopic labels.
Table of Compounds
Spectroscopic and Analytical Characterization Methodologies for 8 Bromoimidazo 1,5 a Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR)
The bromine atom at the 8-position and the amine group at the 3-position would further influence the chemical shifts of the neighboring protons. The bromine atom is expected to deshield adjacent protons, shifting their signals downfield. Conversely, the amino group, being an electron-donating group, would shield nearby protons, causing an upfield shift. The coupling between adjacent protons (J-coupling) would provide information about the connectivity of the molecule, appearing as splitting patterns (e.g., doublets, triplets, multiplets).
Expected ¹H NMR Data (Hypothetical)
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
|---|---|---|---|
| H-1 | ~7.5 - 8.0 | s | - |
| H-5 | ~7.0 - 7.5 | d | J(H5,H6) = ~7-9 |
| H-6 | ~6.5 - 7.0 | t | J(H5,H6) = ~7-9, J(H6,H7) = ~7-9 |
| H-7 | ~7.2 - 7.7 | d | J(H6,H7) = ~7-9 |
Note: This table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 8-Bromoimidazo[1,5-a]pyridin-3-amine would give a distinct signal. The chemical shifts of the carbon atoms are sensitive to their electronic environment. Carbons bonded to the electronegative nitrogen and bromine atoms would be expected to resonate at a lower field. The signals for the carbon atoms of the imidazo[1,5-a]pyridine (B1214698) core typically appear in the aromatic region of the spectrum. nih.gov
Expected ¹³C NMR Data (Hypothetical)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-1 | ~120 - 125 |
| C-3 | ~135 - 140 |
| C-5 | ~115 - 120 |
| C-6 | ~110 - 115 |
| C-7 | ~125 - 130 |
| C-8 | ~105 - 110 |
Note: This table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
Advanced 2D NMR Techniques
To definitively assign the proton and carbon signals, especially in complex regions of the spectra, advanced 2D NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. For this compound, COSY would be crucial for confirming the connectivity of the protons on the pyridine (B92270) ring (H-5, H-6, and H-7). mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.
The application of these 2D NMR techniques is essential for the unambiguous structural confirmation of complex heterocyclic systems like imidazo[1,5-a]pyridines. researchgate.net
Specialized NMR for Heteroatoms (e.g., ⁷⁷Se NMR for specific derivatives)
While not directly applicable to this compound itself, specialized NMR techniques for heteroatoms can be invaluable for characterizing derivatives of this compound. For example, if a selenium-containing moiety were introduced, ⁷⁷Se NMR spectroscopy would be a powerful tool. nih.gov The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment, providing a "fingerprint" for the specific selenium-containing functional group. nih.govmdpi.com The coupling between ⁷⁷Se and adjacent nuclei, such as ¹H or ¹³C, can provide further structural insights. The use of selenium dioxide as a selenylating reagent has been explored for imidazo[1,2-a]pyridine (B132010) structures, a related class of compounds. researchgate.netrsc.org
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the mass of a molecule. While specific experimental HRMS data for this compound is not available in the searched literature, this technique would be critical for its characterization. HRMS can measure the mass with enough precision to determine the elemental formula of the compound. For this compound (C₇H₆BrN₃), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (for C₇H₇⁷⁹BrN₃⁺) | 211.9818 |
Note: These values are calculated based on the elemental composition. Experimental verification is required.
The observation of the protonated molecule ([M+H]⁺) with the correct isotopic distribution for bromine would provide strong evidence for the identity of this compound. nih.gov Fragmentation patterns observed in the MS/MS spectrum could further confirm the structure by showing the loss of specific fragments, such as the amino group or the bromine atom.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for verifying the purity and confirming the molecular identity of synthesized compounds like this compound. The liquid chromatography component separates the compound from any impurities or starting materials, with purity often assessed via HPLC. nih.gov The mass spectrometry component then ionizes the compound and separates the ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight.
For nitrogen heterocyclic compounds, the observed molecular ion (M+) is frequently the base peak in the mass spectrum. researchgate.net In the case of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. nih.gov Furthermore, predicted Collision Cross Section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for various adducts to aid in structural confirmation. uni.lu
Below is a table of predicted CCS values for different ionic adducts of this compound. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 211.98178 | 133.5 |
| [M+Na]⁺ | 233.96372 | 148.2 |
| [M-H]⁻ | 209.96722 | 138.8 |
| [M+NH₄]⁺ | 229.00832 | 156.1 |
| [M+K]⁺ | 249.93766 | 136.6 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, IR spectroscopy is used to confirm the presence of key functional groups such as the amine (N-H) and the aromatic rings (C-H, C=C, C=N).
The structural determination of novel imidazo[1,2-α]pyridine derivatives is often accomplished using IR spectroscopy, among other techniques. nih.gov The analysis of a related compound, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, reveals characteristic absorption bands that can be extrapolated to understand the spectrum of this compound. researchgate.net For instance, N-H stretching vibrations of the primary amine group are expected, as are C-H stretches for the aromatic system and various stretches corresponding to the fused heterocyclic rings. The C-Br stretch would be expected in the fingerprint region at lower wavenumbers.
Typical Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3400 - 3250 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| C=N / C=C | Stretch (Aromatic Rings) | 1650 - 1450 |
| C-N | Stretch | 1350 - 1250 |
| C-Br | Stretch | 680 - 515 |
Expected ranges are based on standard IR correlation tables and data from similar imidazopyridine structures. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure Elucidation
While the specific crystal structure for this compound is not publicly available, analysis of a related 3-aminoimidazo[1,2-α]pyridine derivative provides a representative example of the data obtained from such an analysis. nih.gov In that study, the compound was found to crystallize in an orthorhombic system with the space group P2₁2₁2₁, and the analysis confirmed the semi-perpendicular orientation of the aromatic rings. nih.gov An XRD analysis of this compound would similarly yield precise crystallographic parameters.
Representative Crystallographic Data from an Imidazopyridine Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal family (e.g., orthorhombic, monoclinic). | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |
| a (Å) | Unit cell dimension along the a-axis. | 10.2676 |
| b (Å) | Unit cell dimension along the b-axis. | 11.1678 |
| c (Å) | Unit cell dimension along the c-axis. | 16.8317 |
Data is for a related reference compound, N-(4-chlorophenyl)−2-(2,3-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine, and serves to illustrate the type of data obtained from X-ray diffraction analysis. nih.gov
Advanced Applications of Imidazo 1,5 a Pyridine Scaffolds in Chemical Science
Ligand Design in Organometallic Chemistry and Catalysis
The imidazo[1,5-a]pyridine (B1214698) skeleton is a prominent platform for the development of specialized ligands, particularly N-Heterocyclic Carbenes (NHCs), which are crucial in modern organometallic chemistry and catalysis.
Imidazo[1,5-a]pyridin-3-ylidenes (IPy) are a class of NHCs that have garnered significant attention. beilstein-journals.org These "L-shaped" ligands, in contrast to the more common "umbrella-like" NHCs, possess a unique steric and electronic profile due to their fused-ring structure. beilstein-journals.org The extended π-system of the imidazo[1,5-a]pyridine core influences the donor and acceptor properties of the carbene. beilstein-journals.org
Researchers have developed efficient, one-step, three-component coupling reactions to produce imidazo[1,5-a]pyridinium salts, which are the precursors to these NHC ligands. bldpharm.com This method allows for the incorporation of diverse functional groups, which can be used to fine-tune the ligand's properties for specific catalytic applications. bldpharm.com For example, a bidentate iminophosphorane-NHC ligand was synthesized from a 5-bromoimidazo[1,5-a]pyridinium bromide precursor, highlighting how halogenated derivatives serve as key starting materials. acs.org
The strong σ-donating character of these ligands makes them highly effective in stabilizing transition metal complexes used in a variety of catalytic reactions. acs.orgtcichemicals.com
The imidazo[1,5-a]pyridine scaffold and its NHC derivatives form stable complexes with a range of transition metals, including gold, palladium, and rhodium. acs.orgnih.gov For instance, novel L-shaped heterobidentate imidazo[1,5-a]pyridin-3-ylidene (N,C)-ligands have been developed for oxidant-free Au(I)/Au(III) catalysis. nih.gov In these systems, an amino group substituent on the pyridine (B92270) ring can play a crucial role in stabilizing the high-oxidation-state metal center, a concept known as hemilability. nih.gov
The coordination of such ligands to metal centers is a cornerstone of catalysis. The specific electronic properties of the imidazo[1,5-a]pyridine ring system, which can be modulated by substituents, are key to their function. Studies on related iminophosphorane-NHC ligands derived from this scaffold show they behave as strong electron donors when coordinated to rhodium(I) centers. acs.org
Applications in Materials Science
The unique photophysical properties of the imidazo[1,5-a]pyridine core make it an attractive building block for advanced materials. uni.lu
While specific research on polymers derived from 8-Bromoimidazo[1,5-a]pyridin-3-amine is not available, the general class of nitrogen-containing heterocyclic compounds is widely used in the synthesis of functional polymers. The presence of multiple nitrogen atoms and the aromatic system can impart desirable thermal stability and electronic properties to polymeric chains. The bromo and amino functionalities on the target compound could, in principle, serve as handles for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel materials.
Imidazo[1,5-a]pyridine derivatives are noted for their significant potential in materials science due to their optical behaviors. uni.lu Donor-π-acceptor (D–π–A) fluorophores incorporating a 1,3-diphenylimidazo[1,5-a]pyridine donor have been synthesized, exhibiting strong greenish-yellow emission. sigmaaldrich.com These materials show promise for use in white light-emitting diodes (WLEDs) and as fluorescent sensors. sigmaaldrich.com The inherent bipolar nature of the imidazole (B134444) ring can also lead to acidochromism, where the material's color and fluorescence change in response to pH, making them useful for chemical sensing applications. sigmaaldrich.com
Utility as Versatile Synthetic Intermediates and Building Blocks for Chemical Libraries
The imidazo[1,5-a]pyridine nucleus is considered a "privileged pharmacophoric scaffold" in medicinal chemistry. researchgate.net Its derivatives are key components in the development of new therapeutic agents. The presence of functional groups, such as the bromine atom and amino group in this compound, makes it a potentially valuable building block.
The bromine atom can be readily transformed into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the rapid diversification of the core structure. The amino group provides a site for amide bond formation, alkylation, or other derivatizations. This dual functionality would enable the synthesis of large and diverse chemical libraries for high-throughput screening in drug discovery programs. Various synthetic routes, including copper-catalyzed tandem reactions and multicomponent reactions, have been developed to access the imidazo[1,5-a]pyridine core, underscoring its importance as a synthetic target. bldpharm.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
